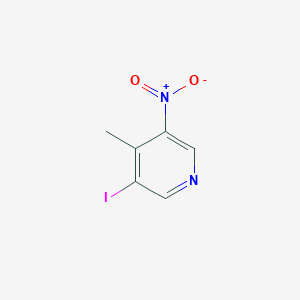![molecular formula C18H17NO2S B13654143 1-([1,1'-Biphenyl]-4-yl)-2-morpholino-2-thioxoethan-1-one](/img/structure/B13654143.png)
1-([1,1'-Biphenyl]-4-yl)-2-morpholino-2-thioxoethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([1,1’-Biphenyl]-4-yl)-2-morpholino-2-thioxoethan-1-one is an organic compound that features a biphenyl group attached to a morpholino and thioxoethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-yl)-2-morpholino-2-thioxoethan-1-one typically involves the reaction of 4-bromobiphenyl with morpholine and carbon disulfide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the thioxoethanone moiety. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)-2-morpholino-2-thioxoethan-1-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Nitro or halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-([1,1’-Biphenyl]-4-yl)-2-morpholino-2-thioxoethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-2-morpholino-2-thioxoethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The biphenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the morpholino and thioxo groups contribute to its overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
1,1’-Biphenyl: A simpler biphenyl derivative with similar aromatic properties.
4-Bromobiphenyl: A halogenated biphenyl used as a precursor in the synthesis of more complex compounds.
Morpholine: A heterocyclic amine with applications in organic synthesis and pharmaceuticals.
Uniqueness: 1-([1,1’-Biphenyl]-4-yl)-2-morpholino-2-thioxoethan-1-one is unique due to the combination of its biphenyl, morpholino, and thioxoethanone moieties. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C18H17NO2S |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
2-morpholin-4-yl-1-(4-phenylphenyl)-2-sulfanylideneethanone |
InChI |
InChI=1S/C18H17NO2S/c20-17(18(22)19-10-12-21-13-11-19)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13H2 |
InChI-Schlüssel |
ZFPKMDOCVBNFGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=S)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone](/img/structure/B13654119.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654128.png)
![8-Chloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13654130.png)
![2-amino-5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one](/img/structure/B13654131.png)
